6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,3-dichloroaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The chloromethyl group is introduced through a subsequent reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yield. The process is carefully monitored to control the temperature, pressure, and concentration of reactants to achieve optimal efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Conducted in aqueous or organic solvents, often at elevated temperatures to facilitate the reaction.
Reduction Reactions: Performed under anhydrous conditions to prevent the decomposition of reducing agents, usually at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of various substituted triazine derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of oxidized triazine derivatives, such as triazine N-oxides.
Reduction Reactions: Formation of reduced triazine derivatives, such as triazine amines.
Scientific Research Applications
6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with the growth of unwanted plants and pests.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to cell death or inhibition of cell growth. This mechanism is particularly relevant in the context of its potential anticancer activity, where the inhibition of tyrosine kinases can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another triazine derivative with similar chemical properties but different substitution patterns.
2,3-Dichlorophenol: A related compound with two chlorine atoms on the phenyl ring, used as an intermediate in the synthesis of more complex chemicals.
3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one: A structurally similar compound with an amino group and a triazine ring, used in pharmaceutical research.
Uniqueness
6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group and the dichlorophenyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N5/c11-4-7-16-9(14)18-10(17-7)15-6-3-1-2-5(12)8(6)13/h1-3H,4H2,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLKZIHJYEOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC(=NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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